2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a quinazolinone-derived acetamide featuring a 2,4-dimethoxyphenyl substituent at position 3 of the quinazolinone core and an N-(3-methoxyphenyl)acetamide side chain. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6/c1-32-17-8-6-7-16(13-17)26-23(29)15-27-20-10-5-4-9-19(20)24(30)28(25(27)31)21-12-11-18(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXWNQHTCCPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a range of biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with substituents that enhance its biological activity. The presence of methoxy groups and a dioxo moiety are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 318.35 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Interaction : The compound could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro tests on cancer cell lines demonstrated significant cytotoxicity, with IC₅₀ values indicating effective inhibition of cell growth.
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Testing : It exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory properties:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Anticancer Efficacy in Breast Cancer Models
- A study involving MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Antibacterial Activity Against Staphylococcus aureus
- In another study, the compound displayed significant antibacterial activity with an MIC of 32 µg/mL against Staphylococcus aureus strains resistant to methicillin.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their pharmacological profiles:
Structural and Functional Insights:
Substituent Effects on Anticonvulsant Activity :
- The dichlorophenylmethyl analog () demonstrated potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, surpassing sodium valproate in efficacy . The electron-withdrawing chlorine atoms may enhance interactions with GABAA receptors. In contrast, the target compound’s methoxy groups (electron-donating) could alter binding kinetics or metabolic pathways, though empirical data are lacking.
Role of Heterocyclic Moieties :
- The oxadiazole-containing analog () introduces a rigid, planar heterocycle, which may improve CNS penetration or stability. Similarly, benzothiazole derivatives () exhibit dual anti-inflammatory and antibacterial effects, suggesting that sulfur-containing groups broaden therapeutic utility .
Physicochemical Properties: Thiazolidinone derivatives () with a 2,4-dioxo moiety show enhanced solubility due to hydrogen-bonding capacity, a feature shared with the target compound’s quinazolinone core .
Limitations and Contradictions:
- While benzothiazole-thio compounds () show multi-target activity, their mechanism differs significantly from quinazolinone-acetamides, complicating direct comparisons .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The compound is synthesized via multi-step reactions involving condensation, cyclization, and amide coupling. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
- Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .
- Catalysts : Use of potassium carbonate or triethylamine to deprotonate intermediates and facilitate nucleophilic substitutions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
Q. How is structural confirmation achieved for this compound?
Advanced spectroscopic and spectrometric techniques are employed:
- NMR : - and -NMR to confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets at δ 3.7–3.9 ppm .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- IR spectroscopy : Amide C=O stretches at ~1650–1700 cm⁻¹ and quinazolinone carbonyls at ~1680 cm⁻¹ .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values reported) .
- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
- Enzyme inhibition : Cyclooxygenase (COX) or kinase assays to assess anti-inflammatory or anticancer potential .
Advanced Research Questions
Q. How do structural modifications influence activity in SAR studies?
Systematic variations include:
- Methoxy group positioning : 2,4-Dimethoxy on the phenyl ring enhances binding to COX-2 compared to mono-substituted analogs .
- Quinazolinone core : Substitution at N-3 with aryl groups improves metabolic stability but may reduce solubility .
- Amide linker : Replacing acetamide with sulfonamide alters pharmacokinetic profiles (e.g., logP values) .
Q. What mechanistic insights explain its interaction with biological targets?
Proposed mechanisms involve:
- Enzyme inhibition : Competitive binding to COX-2’s arachidonic acid pocket via hydrogen bonding with Arg120 and Tyr355 .
- Receptor modulation : Interaction with GABA_A receptors in anticonvulsant activity, supported by molecular docking studies .
- DNA intercalation : Planar quinazolinone moiety intercalates with DNA base pairs in cancer cell lines (e.g., IC₅₀ values in µM range) .
Q. How can contradictory biological data be resolved?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in pH, serum proteins, or cell lines (e.g., HEK293 vs. HepG2) .
- Stereochemical purity : Unresolved enantiomers in racemic mixtures can skew results. Chiral HPLC or asymmetric synthesis is recommended .
- Metabolic instability : Rapid hepatic degradation in vivo vs. stable in vitro conditions. Use of microsomal stability assays clarifies this .
Q. What strategies optimize yield and purity during scale-up synthesis?
Critical factors include:
- Solvent recycling : DMF recovery via distillation reduces costs and environmental impact .
- By-product minimization : Use of scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
- Crystallization optimization : Ethanol/water mixtures for recrystallization yield >95% purity .
Q. How is stability assessed under varying storage conditions?
Accelerated stability studies involve:
- Thermal stress : Heating at 40–60°C for 14 days to identify degradation products (e.g., hydrolysis of the amide bond) .
- Photodegradation : Exposure to UV light (300–400 nm) to detect quinazolinone ring oxidation .
- pH-dependent stability : HPLC monitoring in buffers (pH 1–13) reveals susceptibility to acidic/alkaline hydrolysis .
Methodological Notes
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
- Toxicity screening : Prioritize Ames tests and hERG channel binding assays to rule out genotoxicity and cardiotoxicity .
- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding modes and ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
